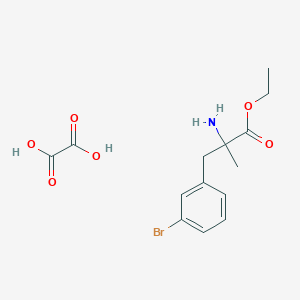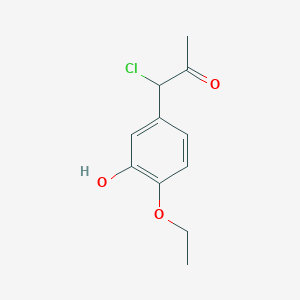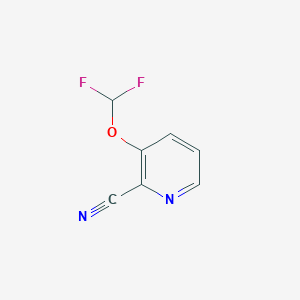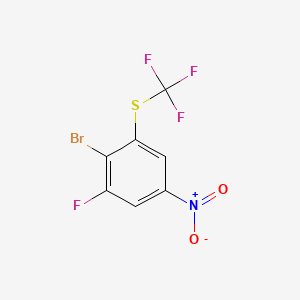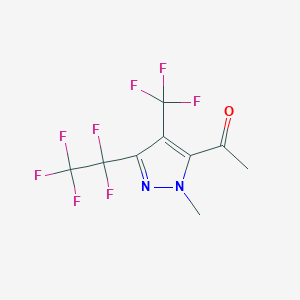
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a chlorobenzyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorobenzyl group, often using a chlorobenzyl halide and a base.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-2-(4-fluorobenzyl)-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(4-methylbenzyl)-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(4-nitrobenzyl)-4-oxopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C16H20ClNO3 |
|---|---|
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(4-chlorophenyl)methyl]-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
GETZHENNXYUGKR-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


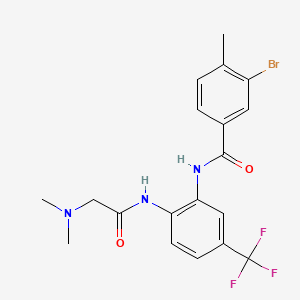
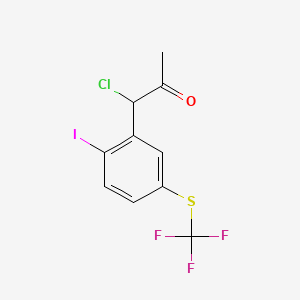

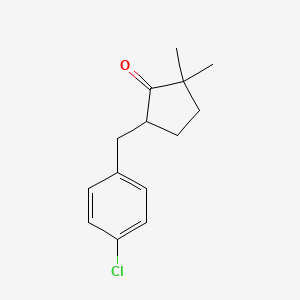
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
